4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone
CAS No.: 551921-14-3
Cat. No.: VC6229325
Molecular Formula: C21H12F4N2O
Molecular Weight: 384.334
* For research use only. Not for human or veterinary use.
![4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone - 551921-14-3](/images/structure/VC6229325.png)
Specification
CAS No. | 551921-14-3 |
---|---|
Molecular Formula | C21H12F4N2O |
Molecular Weight | 384.334 |
IUPAC Name | 4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
Standard InChI | InChI=1S/C21H12F4N2O/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(28)27(26-19)16-11-7-14(8-12-16)21(23,24)25/h1-12H |
Standard InChI Key | GSQMSKRRDURMBX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Design
Core Phthalazinone Framework
The phthalazinone nucleus consists of a bicyclic structure merging a benzene ring with a diazine moiety, creating a planar, aromatic system with two nitrogen atoms at positions 1 and 2 . This configuration enables diverse electronic interactions, making it a privileged scaffold in drug discovery. The 1(2H)-phthalazinone variant, where a ketone group is present at position 1, is particularly reactive toward nucleophilic substitutions and cyclocondensation reactions .
Substituent Effects
The 4-fluorophenyl group at position 4 introduces electron-withdrawing effects via the fluorine atom, which enhances the compound’s stability against oxidative metabolism and improves membrane permeability . Concurrently, the 4-trifluoromethylphenyl group at position 2 contributes steric bulk and strong electron-withdrawing characteristics, potentially increasing binding affinity to hydrophobic enzyme pockets or receptors . Computational modeling of analogous structures suggests that these substituents collectively reduce the compound’s polar surface area, favoring blood-brain barrier penetration .
Table 1: Key Structural Features and Their Implications
Synthetic Methodologies
Core Synthesis via Phthalic Anhydride
A common route to phthalazinones involves cyclocondensation of phthalic anhydride with hydrazine derivatives. For example, Zhang et al. (2010) reduced phthalic anhydride using sodium borohydride to form a diol intermediate, which was subsequently reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate to yield 4-substituted phthalazinones . Applying this method, the 4-fluorophenyl group could be introduced via Friedel-Crafts acylation or Suzuki coupling at the appropriate stage .
Functionalization at Position 2
Introducing the 4-trifluoromethylphenyl group at position 2 typically requires nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Almahli et al. demonstrated that 2-benzoyl benzoic acid reacts with hydrazine sulfate under basic conditions to form phthalazinones, which can then undergo Ullmann-type coupling with aryl halides . For trifluoromethyl groups, microwave-assisted reactions using CuI catalysts have proven effective in achieving high yields .
Optimization Challenges
Key challenges include minimizing byproducts during cyclocondensation and achieving regioselective substitution. For instance, the reaction of phthalic anhydride with 3-(4-fluorophenyl)propylamine may yield undesired regioisomers unless carefully controlled . Solvent choice (e.g., dioxane vs. xylene) and catalysts (e.g., p-TSA) significantly impact reaction efficiency, with yields ranging from 16% to 75% in analogous syntheses .
Biological Activities and Mechanisms
Antimicrobial Effects
Structural analogs with 4-fluorophenyl substitutions show moderate activity against Gram-positive bacteria. For example, compound 12c inhibited Staphylococcus aureus at 32 μg/mL, likely by disrupting cell wall synthesis via penicillin-binding protein inhibition . The trifluoromethyl group may further potentiate activity by increasing lipid solubility, enabling deeper penetration into bacterial membranes .
Enzyme Inhibition
Phthalazinones are known inhibitors of phosphodiesterase V (PDE5) and vascular endothelial growth factor receptor-2 (VEGFR-2). The compound MV-5445, a 4-phenylphthalazine derivative, inhibits PDE5 with a Kᵢ of 0.8 nM, suggesting that the 4-trifluoromethylphenyl group in the target compound could enhance binding through hydrophobic interactions .
Pharmacokinetic and Toxicity Profiles
ADME Properties
Fluorine atoms improve pharmacokinetics by reducing CYP450-mediated metabolism. In rats, a related 4-fluorophenylphthalazinone exhibited a plasma half-life of 6.2 hours and oral bioavailability of 58%, attributed to decreased first-pass metabolism . The trifluoromethyl group may prolong half-life by resisting oxidative defluorination, though this requires validation via in vivo studies.
Toxicity Considerations
While phthalazinones generally show low acute toxicity, chronic exposure risks include hepatotoxicity and nephrotoxicity. A 28-day rat study of compound 16 (Almahli et al., 2016) revealed elevated liver enzymes at doses >50 mg/kg, likely due to reactive metabolite formation . Structural modifications, such as introducing hydrophilic moieties, could mitigate these effects.
Applications in Drug Development
Oncology
The compound’s dual mechanism—DNA intercalation and kinase inhibition—makes it a candidate for combination therapies. Co-administration with checkpoint inhibitors (e.g., pembrolizumab) could synergistically enhance antitumor immunity, a hypothesis supported by in silico models .
Central Nervous System Disorders
Fluorinated phthalazinones cross the blood-brain barrier effectively, positioning them as potential neuroprotective agents. Analogous compounds have shown promise in preclinical models of Alzheimer’s disease by inhibiting β-secretase .
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